molecular formula C22H24N2O3S B2863788 3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline CAS No. 866811-83-8

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline

Cat. No.: B2863788
CAS No.: 866811-83-8
M. Wt: 396.51
InChI Key: JFVRZLZFHLUCTQ-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its high solubility and reactivity, making it a versatile material in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The ethoxy group is introduced via an ethylation reaction, while the phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride. Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction with piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For instance, it may inhibit the activity of kinases or interact with G-protein coupled receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-3-(phenylsulfonyl)-4-(1-pyrrolidinyl)quinoline
  • 6-Ethoxy-3-(phenylsulfonyl)-4-(1-pyrrolidinyl)quinolinium
  • Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

Uniqueness

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline stands out due to its unique combination of functional groups, which confer high solubility, reactivity, and potential bioactivity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-27-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)28(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVRZLZFHLUCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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